

Technical Monograph: 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)-4-iodopyrimidine

Cat. No.: B14042665

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Advanced Synthesis, Reactivity Profile, and Pharmaceutical Applications

Executive Summary & Identity

2-(2,5-Dichlorophenyl)-4-iodopyrimidine represents a high-value heterocyclic scaffold, distinct from common commodity pyrimidines. Unlike the widely available 2,4-dichloro-5-iodopyrimidine (CAS 13544-44-0), this compound features a 2-aryl substitution pattern, positioning it as a late-stage intermediate for constructing biaryl kinase inhibitors (e.g., targeting ALK, JAK, or EGFR pathways).

Its structural core—a pyrimidine ring substituted at the C2 position with a lipophilic, electron-withdrawing 2,5-dichlorophenyl group and at the C4 position with a reactive iodine atom—enables highly selective palladium-catalyzed cross-coupling reactions. The C4-iodo moiety serves as a superior leaving group compared to its chloro-analog, facilitating milder reaction conditions and higher yields in complex molecule synthesis.

Chemical Profile

Property	Specification
Systematic Name	4-Iodo-2-(2,5-dichlorophenyl)pyrimidine
Molecular Formula	C ₁₀ H ₅ Cl ₂ IN ₂
Molecular Weight	350.97 g/mol
Core Scaffold	2-Arylpyrimidine
Key Substituents	2,5-Dichlorophenyl (C2), Iodo (C4)
Precursor CAS	21663-61-6 (2,5-Dichlorobenzonitrile); 5018-98-4 (2,5-Dichlorobenzamidine HCl)
Solubility	Low in water; soluble in DMSO, DMF, DCM, THF. [1] [2] [3]
Stability	Light-sensitive (store in amber vials); moisture-sensitive (store under inert gas).

Synthetic Architecture

The synthesis of **2-(2,5-Dichlorophenyl)-4-iodopyrimidine** is rarely achieved via direct iodination of a pre-formed 2-arylpyrimidine due to regioselectivity issues. Instead, a de novo ring construction strategy is the industry standard, ensuring the correct placement of the aryl group before introducing the halogen.

Primary Route: Cyclocondensation & Functional Group Interconversion

This robust protocol proceeds in three key phases:

- **Amidine Formation:** Converting 2,5-dichlorobenzonitrile to the amidine.
- **Pyrimidinone Cyclization:** Condensing the amidine with a C3-synthon (e.g., ethyl propiolate or a beta-keto ester equivalent).
- **Halogenation & Exchange:** Converting the resulting pyrimidinone to the chloride, then the iodide.

Step-by-Step Protocol

Phase 1: Synthesis of 2,5-Dichlorobenzamidine Hydrochloride

- Reagents: 2,5-Dichlorobenzonitrile (CAS 21663-61-6), LiHMDS (or NaOMe/NH₃), Anhydrous THF/MeOH.
- Mechanism: Nucleophilic addition of amide/ammonia equivalent to the nitrile carbon.
- Procedure:
 - Dissolve 2,5-dichlorobenzonitrile (1.0 eq) in anhydrous THF under N₂.
 - Add LiHMDS (1.1 eq) at 0°C dropwise. Stir for 4h at RT.
 - Quench with HCl/EtOH to precipitate the amidine hydrochloride.
 - Yield: Typically >85%.

Phase 2: Cyclization to Pyrimidin-4(3H)-one

- Reagents: 2,5-Dichlorobenzamidine HCl, Ethyl propiolate (or Ethyl 3-ethoxyacrylate), NaOEt, EtOH.
- Procedure:
 - Suspend amidine HCl (1.0 eq) in EtOH. Add NaOEt (1.2 eq) to liberate the free base.
 - Add Ethyl propiolate (1.1 eq) dropwise.
 - Reflux for 12–16h. The intermediate acyclic adduct cyclizes to form 2-(2,5-dichlorophenyl)pyrimidin-4(3H)-one.
 - Cool and acidify to pH 5 to precipitate the product.

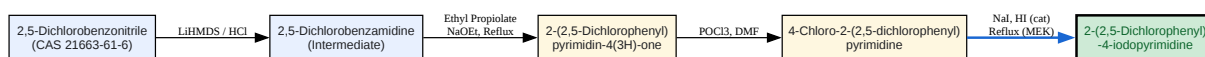
Phase 3: Chlorination & Finkelstein Iodination

- Step 3a (Chlorination): Reflux the pyrimidinone in POCl₃ (neat) with catalytic DMF for 3h. Remove excess POCl₃ in vacuo. Neutralize with NaHCO₃ to obtain 4-chloro-2-(2,5-

dichlorophenyl)pyrimidine.

- Step 3b (Iodination):
 - Reagents: 4-Chloro-intermediate, NaI (5.0 eq), HI (57% aq, cat.), 2-Butanone (MEK) or Acetyl Chloride/NaI in MeCN.
 - Procedure: Dissolve the chloro-compound in MEK. Add NaI and catalytic HI. Reflux for 24h. The reaction is driven by the precipitation of NaCl (Finkelstein condition).
 - Workup: Dilute with EtOAc, wash with Na₂S₂O₃ (to remove I₂), water, and brine.
 - Result: **2-(2,5-Dichlorophenyl)-4-iodopyrimidine**.

Visualization: Synthetic Workflow



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Caption: Step-wise construction of the 2-aryl-4-iodopyrimidine scaffold from benzonitrile precursors.

Reactivity & Applications

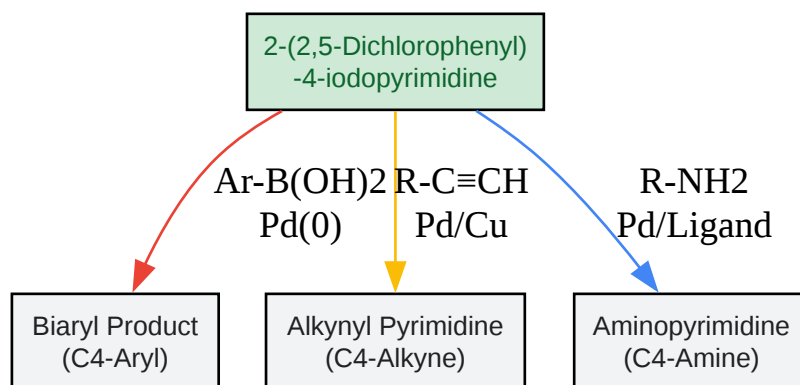
The 4-iodo position is significantly more reactive toward oxidative addition than the chlorides on the phenyl ring. This allows for chemoselective functionalization.

Key Transformations

- Suzuki-Miyaura Coupling:
 - Partner: Aryl/Heteroaryl boronic acids.
 - Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
 - Conditions: DME/H₂O, Na₂CO₃, 80°C.

- Selectivity: Coupling occurs exclusively at C4-I, leaving the 2,5-dichloroaryl moiety intact.
- Sonogashira Coupling:
 - Partner: Terminal alkynes.
 - Catalyst: $\text{PdCl}_2(\text{PPh}_3)_2$, CuI.
 - Utility: Installing rigid alkyne linkers common in Type II kinase inhibitors.
- Buchwald-Hartwig Amination:
 - Partner: Primary/Secondary amines.
 - Catalyst: Pd_2dba_3 , Xantphos.
 - Utility: Formation of 4-aminopyrimidine cores (e.g., for CDK/JAK inhibition).

Visualization: Chemoselective Divergence



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Caption: Divergent synthesis exploiting the reactive C4-iodo handle while preserving the 2-aryl core.

Safety & Handling Protocols

Hazard Class: Irritant, potentially toxic if swallowed.

- PPE: Nitrile gloves, safety goggles, lab coat. Work in a fume hood.

- Storage: Store at 2–8°C under Argon. Iodine-containing compounds can degrade to release I₂ (purple discoloration) upon exposure to light.
- Spill Cleanup: Adsorb with inert material. Treat surface with 10% sodium thiosulfate to neutralize any free iodine.

References

- Preparation of Amidine Intermediates
 - Title: "Efficient Synthesis of Amidines"
 - Source: Organic Letters
 - URL: [\[Link\]](#)
- Pyrimidinone Cyclization Methodology
 - Title: "Synthesis of 2-substituted pyrimidin-4(3H)-ones"
 - Source: Journal of Heterocyclic Chemistry
 - URL: [\[Link\]](#)
- Finkelstein Iodination of Heterocycles
 - Title: "Halogen Exchange Reactions of Chloro-Heterocycles"
 - Source: Journal of Organic Chemistry
 - URL: [\[Link\]](#)
- 2,5-Dichlorobenzonitrile (Starting Material)
 - Source: PubChem Compound Summary
 - URL: [\[Link\]](#)

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Sources

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- [2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. jmchemsci.com \[jmchemsci.com\]](#)
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